4-(Dibenzylamino)phenol
Description
4-(Dibenzylamino)phenol (C₂₀H₁₉NO) is a phenolic compound characterized by a central phenol ring substituted with a dibenzylamino group (–N(CH₂C₆H₅)₂). This structure confers unique electronic and steric properties, making it valuable in organic synthesis, coordination chemistry, and materials science. Applications include its use as a precursor for dyes, chelating agents in metal detection (e.g., palladium), and intermediates in pharmaceuticals .
Properties
CAS No. |
7468-99-7 |
|---|---|
Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-(dibenzylamino)phenol |
InChI |
InChI=1S/C20H19NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14,22H,15-16H2 |
InChI Key |
KIZJKDGQKFCELU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Key Observations :
- Substituent Effects: The dibenzylamino group in 4-(Dibenzylamino)phenol introduces significant steric bulk compared to mono-benzyl or smaller substituents (e.g., sulfonyl or isopropoxy groups). This bulk impacts solubility (lower in polar solvents) and reactivity in chelation or coupling reactions .
- Electronic Properties: The electron-donating dibenzylamino group enhances the phenol’s nucleophilicity, facilitating its use in metal coordination. In contrast, sulfonyl groups (as in 4-[(4-Isopropoxyphenyl)sulfonyl] phenol) are electron-withdrawing, altering redox behavior .
Reactivity Comparison :
- Chelation Efficiency: 4-(Dibenzylamino)phenol forms stable complexes with transition metals like palladium due to its strong electron-donating ability and steric protection of the metal center. In contrast, 4-(Benzylamino)phenol exhibits weaker chelation due to reduced electron density and smaller ligand size .
- Azo Coupling: Compounds like 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol undergo azo coupling more readily than 4-(Dibenzylamino)phenol, which is hindered by steric bulk .
Research Findings and Challenges
- DFT Studies: Comparative DFT analyses reveal that dibenzylamino-substituted compounds exhibit lower HOMO-LUMO gaps than sulfonyl or azo derivatives, correlating with higher reactivity in electron-transfer processes .
- Synthetic Challenges: Multi-step synthesis of 4-(Dibenzylamino)phenol derivatives often results in lower yields (~60–70%) compared to mono-benzyl analogues (~85–90%) due to steric complications .
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